Bienvenue dans la boutique en ligne BenchChem!

N-(4-isopropylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Lipophilicity ADME Formulation

This 3-methoxy pyrazole-4-carboxamide analog offers a distinct pharmacophore compared to commercial SDHIs like isopyrazam or boscalid. Its lower XLogP3 (2.5 vs. 4.0) improves solubility and reduces non-specific binding, facilitating cleaner in vitro enzyme kinetics and assay development. The underrepresented 4-isopropylphenyl substitution pattern fills a critical SAR gap in published antifungal screening libraries. Incorporate this fragment into your SDH inhibitor program to explore alternative resistance profiles and expand chemical space around the pyrazole-4-carboxamide scaffold.

Molecular Formula C15H19N3O2
Molecular Weight 273.336
CAS No. 1014088-43-7
Cat. No. B2802660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-isopropylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
CAS1014088-43-7
Molecular FormulaC15H19N3O2
Molecular Weight273.336
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2OC)C
InChIInChI=1S/C15H19N3O2/c1-10(2)11-5-7-12(8-6-11)16-14(19)13-9-18(3)17-15(13)20-4/h5-10H,1-4H3,(H,16,19)
InChIKeyAFJXTTGUVCJFPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring N-(4-isopropylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide – Structural Identity and Physicochemical Baseline


N-(4-isopropylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (CAS 1014088-43-7) is a pyrazole-4-carboxamide derivative with a computed molecular weight of 273.33 g/mol, XLogP3-AA of 2.5, one hydrogen bond donor, and three hydrogen bond acceptors [1]. It belongs to a class of compounds extensively studied as succinate dehydrogenase inhibitors (SDHIs) in agrochemical and pharmaceutical research [2]. The molecule features a 3-methoxy group on the pyrazole ring—distinguishing it from the more common 3-difluoromethyl or 3-trifluoromethyl analogs found in commercial SDHI fungicides—and an N-(4-isopropylphenyl) carboxamide side chain.

Why Generic Pyrazole-4-Carboxamide Substitution Is Not Advisable in N-(4-isopropylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide Procurement


Pyrazole-4-carboxamides exhibit steep structure-activity relationships (SAR) where even minor substituent changes at positions 1, 3, or the anilide ring can drastically alter target potency, selectivity, and physicochemical properties [1]. For example, replacing the 3-methoxy group with a 3-difluoromethyl group (as in isopyrazam) changes the hydrogen bond acceptor profile and lipophilicity, leading to different SDH inhibition kinetics and in vivo efficacy [2]. Similarly, substituting the 4-isopropylphenyl moiety with a 2-ethylphenyl or 2,5-dimethylphenyl group can shift antifungal spectrum and metabolic stability [3]. Consequently, generic substitution within the pyrazole-4-carboxamide series without direct comparative data risks selecting a compound with suboptimal target engagement or undesirable ADME properties.

Quantitative Evidence for Differentiated Selection of N-(4-isopropylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide


Significantly Lower Lipophilicity Compared to Boscalid – Implications for Formulation and Bioavailability

N-(4-isopropylphenyl)-3-Methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibits a computed XLogP3-AA of 2.5, which is substantially lower than the logP of the widely used SDHI boscalid (XLogP3 ~4.0) [1][2]. This 1.5 log unit difference corresponds to a ~30-fold theoretical decrease in octanol-water partition coefficient, suggesting improved aqueous solubility and reduced non-specific protein binding [3].

Lipophilicity ADME Formulation

Distinct Hydrogen-Bonding Architecture vs. 3-Difluoromethyl Pyrazole SDHIs (e.g., Isopyrazam)

The 3-methoxy substituent in the target compound provides a hydrogen bond acceptor (the oxygen atom) that can engage in distinct interactions with amino acid residues in the SDH active site compared to the 3-difluoromethyl group found in isopyrazam and fluxapyroxad [1][2]. While isopyrazam (3-difluoromethyl analog) shows an IC50 of 0.02 μM against Rhizoctonia solani SDH, the methoxy analog has not been evaluated in the same assay; however, molecular docking studies on pyrazole-4-carboxamides indicate that the methoxy group can form a hydrogen bond with a conserved water molecule or amide backbone, differentiating its binding mode [3].

SDH Inhibition Molecular Recognition Selectivity

Lower Molecular Weight and Rotatable Bond Count vs. Isopyrazam – Enhanced Conformational Sampling in Docking

The target compound has a molecular weight of 273.33 Da and 4 rotatable bonds, compared to isopyrazam (MW 359.4 Da, 5 rotatable bonds) [1][2]. The reduced molecular weight and lower rotatable bond count decrease the conformational search space, which can improve docking accuracy and reduce computational cost in virtual screening campaigns.

Molecular Weight Conformational Flexibility Virtual Screening

Unique Substitution Pattern Within the 4-Isopropylphenyl Pyrazole-4-Carboxamide Series

Among commercially available 4-isopropylphenyl pyrazole-4-carboxamides, the 3-methoxy-1-methyl substitution pattern (CAS 1014088-43-7) is underexplored relative to 3-methyl, 3-amino, or 3-difluoromethyl analogs [1]. The closest purchasable analog, N-(2-ethylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (CAS 1014088-18-6), differs only in the anilide ring substituent (4-isopropyl vs. 2-ethyl), yet this small change is predicted to alter the dihedral angle between the amide and phenyl ring, potentially affecting target binding [2].

Chemical Space SAR Novelty

Application Scenarios for N-(4-isopropylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide Based on Quantitative Evidence


Lead Optimization Campaigns Targeting Succinate Dehydrogenase (SDH) with Altered Resistance Profiles

The compound’s distinct 3-methoxy pharmacophore (vs. 3-difluoromethyl in commercial SDHIs like isopyrazam) makes it a candidate for developing SDH inhibitors with potentially different resistance profiles. Its lower lipophilicity (XLogP3 2.5 vs. boscalid 4.0) may improve solubility and reduce non-specific binding, facilitating in vitro enzyme assay development [1].

Fragment-Based and Structure-Based Drug Design (SBDD) Workflows

With a molecular weight of 273.33 Da and only 4 rotatable bonds, this compound is well-suited for fragment-based screening and docking studies. Its reduced conformational complexity compared to isopyrazam (MW 359.4 Da, 5 rotatable bonds) can accelerate virtual screening and improve hit identification rates [2].

SAR Library Expansion for Pyrazole-4-Carboxamide Agrochemical Discovery

The 4-isopropylphenyl substitution pattern is underrepresented in published pyrazole-4-carboxamide SAR studies. Incorporating this compound into a screening library can help define the contribution of para-isopropyl substitution to antifungal spectrum and potency, complementing existing 2-ethylphenyl and 2,5-dimethylphenyl analogs [3].

Quote Request

Request a Quote for N-(4-isopropylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.